![molecular formula C8H16ClNO B2782533 diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride CAS No. 205639-89-0](/img/structure/B2782533.png)
diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride, also known as WIN 35428, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research.2.1]hept-2-yl)-methanol hydrochloride.
作用机制
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride acts as a potent and selective dopamine reuptake inhibitor. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and altered behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the dopamine system. It has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and motivation. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.
实验室实验的优点和局限性
The advantages of using Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride in lab experiments include its potency and selectivity as a dopamine reuptake inhibitor. It has also been shown to have a relatively long half-life, which allows for longer experiments. However, one limitation is that it can induce stereotypic behaviors in animals, which may confound behavioral experiments.
未来方向
There are several future directions for research on Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride. One area of research is to investigate its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another area of research is to study its effects on different brain regions and how it may modulate neural circuits involved in behavior. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its effects and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research. It has been used to study the role of dopamine in various physiological processes, including reward, motivation, and addiction. Its effects on the dopamine system have been well-characterized, but there is still much to learn about its effects on other neurotransmitter systems and brain regions. Overall, this compound is an important tool for studying the neurobiology of behavior and addiction.
合成方法
The synthesis of Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride is a complex process that involves multiple steps. It starts with the synthesis of 3-tropinone, which is then converted to 3-phenyltropane-2-carboxylic acid. The final step involves the reduction of the carboxylic acid to the corresponding alcohol using sodium borohydride. The resulting product is then purified and converted to the hydrochloride salt.
科学研究应用
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride has been widely used in scientific research as a tool to study the dopamine system. It has been used to investigate the role of dopamine in various physiological processes, including reward, motivation, and addiction. It has also been used to study the effects of dopamine reuptake inhibitors on behavior and neurotransmitter release.
属性
IUPAC Name |
[(1S,2S,3R,4R)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSSFLCCAAVUFA-PXXJPSRFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

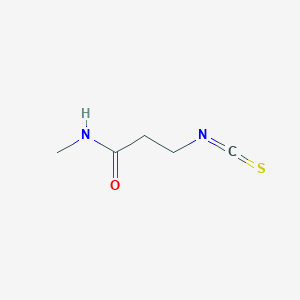
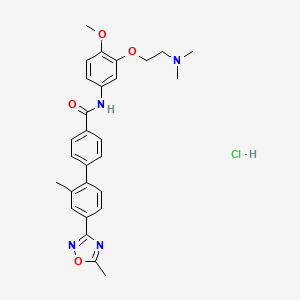
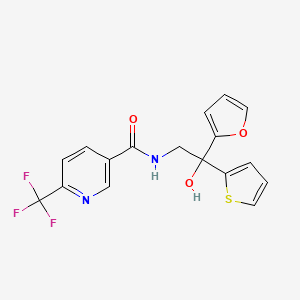
![(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid](/img/structure/B2782456.png)
![N-[2-[(4-Tert-butylpyridin-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2782460.png)

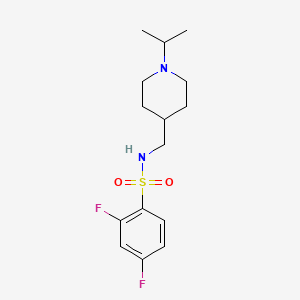
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2782463.png)
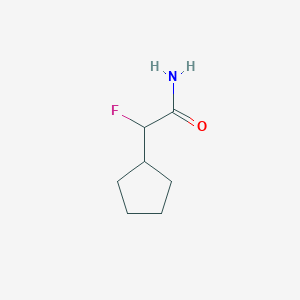
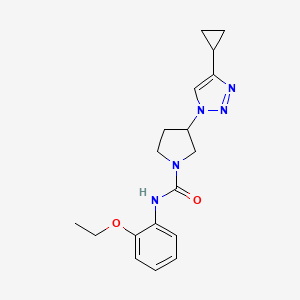
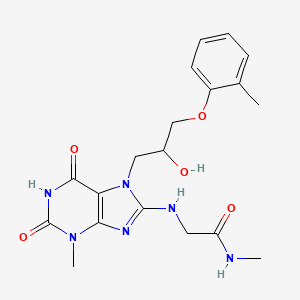


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2782473.png)